![molecular formula C11H18F2N4O8 B14003651 methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate CAS No. 82970-13-6](/img/structure/B14003651.png)
methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate is a chemical compound known for its unique structure and properties It contains a carbamate group, which is a functional group commonly found in various organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate involves multiple steps. One common method includes the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies such as high-pressure reactors and automated control systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The presence of difluoro and methoxycarbonylamino groups allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)ethyl]carbamate
- Methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)butyl]carbamate
- Methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)phenyl]carbamate
Uniqueness
Methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties
Properties
CAS No. |
82970-13-6 |
|---|---|
Molecular Formula |
C11H18F2N4O8 |
Molecular Weight |
372.28 g/mol |
IUPAC Name |
methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate |
InChI |
InChI=1S/C11H18F2N4O8/c1-22-7(18)14-5(15-8(19)23-2)11(12,13)6(16-9(20)24-3)17-10(21)25-4/h5-6H,1-4H3,(H,14,18)(H,15,19)(H,16,20)(H,17,21) |
InChI Key |
HCXCMLHVKLGCJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(C(C(NC(=O)OC)NC(=O)OC)(F)F)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2,5-Ditert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14003572.png)
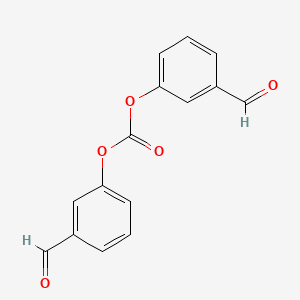
![2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003583.png)

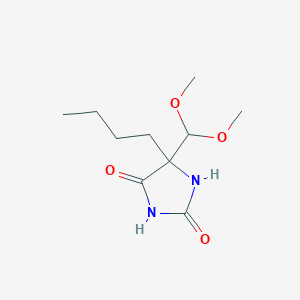

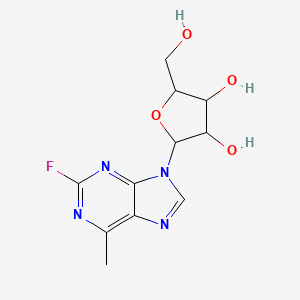
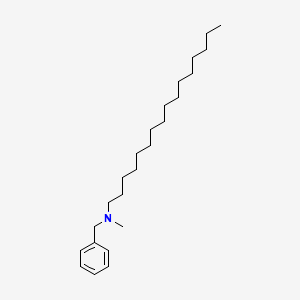

![5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14003655.png)
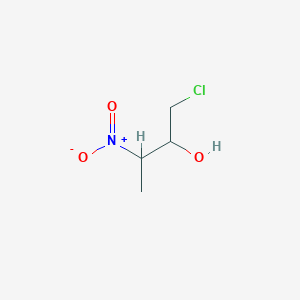
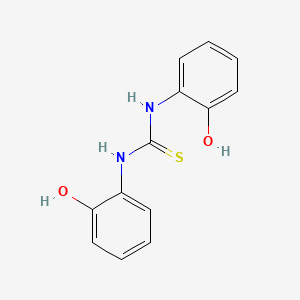

![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
